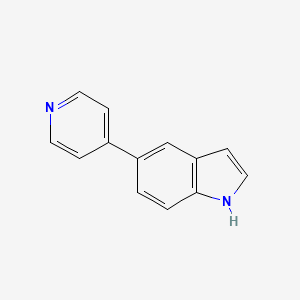

5-(Pyridin-4-yl)-1H-indole

概要

説明

5-(Pyridin-4-yl)-1H-indole is an organic compound that features a pyridine ring attached to an indole structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1H-indole typically involves the reaction of pyridine derivatives with indole precursors. One common method is the palladium-catalyzed cross-coupling reaction, where a pyridine halide reacts with an indole boronic acid under specific conditions. This reaction often requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

化学反応の分析

Types of Reactions

5-(Pyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common, where the pyridine or indole rings are substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated pyridine or indole derivatives.

科学的研究の応用

Anticancer Activity

5-(Pyridin-4-yl)-1H-indole has been identified as a promising candidate in cancer therapy. Several studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Nur77 Modulators

A notable study synthesized derivatives of 5-(pyridin-3-yl)pyrimidin-2-ylamino-1H-indole, which were evaluated for their ability to modulate Nur77, a nuclear receptor implicated in cancer cell apoptosis. Among these, compound 8b showed potent activity against liver cancer cell lines, inducing apoptosis through Nur77-mitochondrial targeting while exhibiting lower toxicity compared to standard treatments like celastrol .

Case Study: Pyrazolinyl-Indole Derivatives

Another investigation focused on pyrazolinyl-indole derivatives, including those with the pyridinyl moiety. These compounds exhibited remarkable cytotoxic effects against various cancer types, including leukemia and breast cancer. For example, compound HD05 demonstrated over 78% inhibition of leukemia cell growth at a concentration of 10 µM, significantly outperforming the standard drug imatinib .

Antimicrobial and Antioxidant Properties

The compound has also been studied for its antimicrobial and antioxidant properties.

Case Study: Antimicrobial Activity

Research indicated that derivatives containing the this compound structure showed significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. One derivative demonstrated a notable zone of inhibition against these bacteria, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capabilities of certain indole derivatives were assessed through various assays. Compounds derived from this compound exhibited significant radical scavenging activity and metal chelation properties, making them suitable for further development as antioxidants in therapeutic applications .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the interaction between this compound and key biological targets such as the epidermal growth factor receptor (EGFR) tyrosine kinase. These studies help predict the binding affinity and potential efficacy of the compounds in inhibiting tumor growth .

Summary of Biological Activities

The following table summarizes the various biological activities associated with this compound:

作用機序

The mechanism of action of 5-(Pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

類似化合物との比較

Similar Compounds

- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

- 3-Bromoimidazo[1,2-a]pyridine

- Quinoline derivatives

Uniqueness

5-(Pyridin-4-yl)-1H-indole is unique due to its dual aromatic system, which provides a versatile platform for chemical modifications. This duality allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .

生物活性

5-(Pyridin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antioxidant, and antimicrobial effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyridine ring attached to an indole structure, which is known for its ability to interact with various biological targets. The molecular formula is CHN, and it has a molecular weight of 196.20 g/mol.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

- In vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain analogs showed over 78% inhibition of leukemia cell growth at a concentration of 10 µM, outperforming standard treatments like imatinib .

- Molecular Docking : In silico studies have suggested strong binding affinities to the epidermal growth factor receptor (EGFR), indicating a mechanism through which these compounds may exert their anticancer effects .

| Compound | Cell Line Tested | % Inhibition (10 µM) |

|---|---|---|

| HD05 | Leukemia | 78.76% |

| HD12 | Breast | 72.45% |

| HD02 | Colon | 65.30% |

2. Antioxidant Activity

This compound has shown promising antioxidant properties:

- Radical Scavenging : The compound is capable of scavenging free radicals, which contributes to its potential as an antioxidant agent. Studies have indicated that it can reduce oxidative stress by chelating metal ions and reducing ferric ions (Fe³⁺) effectively .

| Test Method | Activity Observed |

|---|---|

| DPPH Radical Scavenging | Moderate |

| Ferric Reducing Antioxidant Power | Strong |

| Metal Chelating Activity | Significant |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Zone of Inhibition : In studies assessing antimicrobial efficacy against pathogens such as E. coli and S. aureus, the compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| K. pneumoniae | 12 |

Case Study 1: Anticancer Efficacy

A recent study synthesized several indole derivatives, including those based on this compound, which were tested against multiple cancer cell lines by the National Cancer Institute (NCI). The results highlighted the superior efficacy of these compounds in inhibiting tumor growth across various types of cancer, particularly in hematological malignancies .

Case Study 2: Antioxidant Mechanism

In another investigation, the antioxidant activity was attributed to the compound's ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. This study utilized various methodologies to confirm the radical scavenging capacity and metal chelation ability of the compound .

特性

IUPAC Name |

5-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUSCDHKJYONLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566328 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90679-35-9 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 5-(pyridin-4-yl)-1H-indole derivatives interact with their target in Mtb, and what are the downstream effects?

A: The research highlights that certain this compound derivatives demonstrate strong binding affinity to two key Mtb enzymes: CYP125 and CYP142. [] These enzymes are cytochrome P450 enzymes involved in cholesterol metabolism, a process crucial for Mtb survival and virulence. By inhibiting CYP125 and CYP142, these compounds disrupt cholesterol catabolism within the bacteria. This disruption hinders Mtb's ability to utilize cholesterol, potentially impairing its growth, survival, and ability to evade the host's immune system.

Q2: What is the impact of structural modifications on the activity of this compound derivatives against Mtb?

A: The study employed a structure-guided approach, indicating that modifications to the this compound scaffold directly influenced the compounds' binding affinity and inhibitory activity against CYP125 and CYP142. [] While the specific modifications are not detailed in the provided abstract, it emphasizes that this approach led to the identification of compounds with micromolar in-cell activity against drug-resistant Mtb strains. This finding highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and efficacy of these compounds as potential anti-tuberculosis agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。